Cas no 433-48-7 (3-Fluoropyruvic Acid)
3-Fluoropyruvic Acid Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid,3-fluoro-2-oxo-
- 3-fluoropyruvate
- 2-Oxo-3-fluoropropionic acid
- 3-Fluoro-2-oxopropanoic acid
- 3-fluoro-2-oxo-propionic acid
- 3-fluoro-pyruvic acid
- 3-Fluoropyruvic acid
- fluoropyruvate
- fluoropyruvic acid
- fluoro-pyruvic acid
- 3-Fluoropyruvic Acid
-
- Inchi: 1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)
- InChI Key: CXABZTLXNODUTD-UHFFFAOYSA-N
- SMILES: FCC(C(=O)O)=O
Computed Properties
- Exact Mass: 104.99876
Experimental Properties
- PSA: 57.2
3-Fluoropyruvic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F596280-50mg |
3-Fluoropyruvic Acid |
433-48-7 | 50mg |
$207.00 | 2023-05-18 | ||
| TRC | F596280-100mg |
3-Fluoropyruvic Acid |
433-48-7 | 100mg |
$397.00 | 2023-05-18 | ||
| TRC | F596280-250mg |
3-Fluoropyruvic Acid |
433-48-7 | 250mg |
$873.00 | 2023-05-18 | ||
| TRC | F596280-500mg |
3-Fluoropyruvic Acid |
433-48-7 | 500mg |
$ 1200.00 | 2023-09-07 |
3-Fluoropyruvic Acid Related Literature
-
1. Studies of organic fluorine compounds. Part IV. Synthesis of esters of fluoro-oxaloacetic and of fluoropyruvic acidI. Blank,J. Mager,Ernst D. Bergmann J. Chem. Soc. 1955 2190
-
2. 303. Organic fluorine compounds. Part V. Infrared studies on fluoropyruvic acid and related compoundsErnst D. Bergmann,Abraham Kalmus,Shraga Pinchas J. Chem. Soc. 1956 1519
-
Sam Mathew,Kanagavel Deepankumar,Giyoung Shin,Eun Young Hong,Byung-Gee Kim,Taeowan Chung,Hyungdon Yun RSC Adv. 2016 6 69257
-
4. 696. Studies on organic fluorine compounds. Part XXX. Some reactions of fluoropyruvic acidErnst D. Bergmann,A. Mielewitz J. Chem. Soc. 1963 3736
-
Rebecca M. Christoff,Chamodi K. Gardhi,Tatiana P. Soares da Costa,Matthew A. Perugini,Belinda M. Abbott Med. Chem. Commun. 2019 10 1581
Additional information on 3-Fluoropyruvic Acid
Recent Advances in the Study of 3-Fluoropyruvic Acid (CAS 433-48-7) in Chemical Biology and Medicine
3-Fluoropyruvic Acid (CAS 433-48-7) has emerged as a compound of significant interest in chemical biology and medicinal research due to its unique biochemical properties and potential therapeutic applications. Recent studies have focused on its role as a metabolic inhibitor, particularly in targeting glycolysis and other key metabolic pathways in cancer cells. This research brief synthesizes the latest findings on 3-Fluoropyruvic Acid, highlighting its mechanisms of action, experimental results, and implications for drug development.
One of the most notable advancements in the study of 3-Fluoropyruvic Acid is its application in cancer metabolism research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Fluoropyruvic Acid effectively inhibits the activity of pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway. By disrupting PKM2, the compound induces metabolic stress in cancer cells, leading to reduced proliferation and increased apoptosis. These findings suggest that 3-Fluoropyruvic Acid could serve as a promising lead compound for developing novel anti-cancer therapies.
In addition to its anti-cancer properties, 3-Fluoropyruvic Acid has been investigated for its potential in treating metabolic disorders. A recent study in Nature Chemical Biology explored its role as a modulator of mitochondrial function. Researchers found that the compound enhances mitochondrial respiration and reduces oxidative stress in models of metabolic syndrome, indicating its potential utility in addressing conditions such as diabetes and obesity. The study also highlighted the compound's favorable pharmacokinetic profile, which supports its further development as a therapeutic agent.
The synthesis and optimization of 3-Fluoropyruvic Acid derivatives have also been a focus of recent research. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported the development of novel fluoropyruvate analogs with improved stability and bioavailability. These analogs exhibited enhanced inhibitory effects on glycolytic enzymes and demonstrated superior in vivo efficacy in preclinical models. Such advancements underscore the importance of structural optimization in maximizing the therapeutic potential of 3-Fluoropyruvic Acid.
Despite these promising developments, challenges remain in the clinical translation of 3-Fluoropyruvic Acid. Issues such as off-target effects, dose-limiting toxicity, and delivery methods need to be addressed in future studies. However, the growing body of research on this compound highlights its versatility and potential across multiple therapeutic areas. Continued investigation into its mechanisms and applications will be crucial for unlocking its full potential in chemical biology and medicine.
In conclusion, 3-Fluoropyruvic Acid (CAS 433-48-7) represents a compelling area of research with significant implications for both basic science and clinical applications. Its ability to modulate key metabolic pathways and its potential as a therapeutic agent make it a valuable subject for ongoing study. As researchers continue to explore its properties and applications, 3-Fluoropyruvic Acid is poised to play an increasingly important role in the development of novel treatments for cancer and metabolic disorders.
433-48-7 (3-Fluoropyruvic Acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)